molecular formula C10H11NO3 B8264724 N-Formylglycine benzyl ester

N-Formylglycine benzyl ester

Cat. No.: B8264724
M. Wt: 193.20 g/mol
InChI Key: KDACVKTXMGNARO-UHFFFAOYSA-N
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Description

N-Formylglycine benzyl ester: is an organic compound with the molecular formula C10H11NO3. It is a derivative of glycine, where the amino group is formylated and the carboxyl group is esterified with a phenylmethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Glycine: Glycine can be formylated using formic acid or formyl chloride under acidic conditions to yield N-formylglycine.

    Esterification: The N-formylglycine can then be esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form N-Formylglycine benzyl ester.

Industrial Production Methods: Industrial production methods typically involve the same basic steps but are optimized for scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: N-Formylglycine benzyl ester can undergo hydrolysis under acidic or basic conditions to yield N-formylglycine and benzyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield glycine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: N-formylglycine and benzyl alcohol.

    Reduction: Glycine derivatives.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in peptide synthesis as a protected glycine derivative.

Biology:

  • Studied for its potential role in biochemical pathways involving glycine derivatives.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active glycine derivatives in the body.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Formylglycine benzyl ester involves its hydrolysis to release N-formylglycine and benzyl alcohol. The N-formylglycine can then participate in various biochemical pathways, potentially acting as a precursor to other bioactive molecules. The ester group provides stability and can be selectively hydrolyzed under specific conditions, making it useful in controlled release applications.

Comparison with Similar Compounds

    Glycine, N-formyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl group.

    Glycine, N-acetyl-, phenylmethyl ester: Similar structure but with an acetyl group instead of a formyl group.

Uniqueness:

  • The phenylmethyl ester group provides unique steric and electronic properties compared to other ester groups.
  • The formyl group offers different reactivity compared to other acyl groups, making it useful in specific synthetic applications.

By understanding the unique properties and applications of N-Formylglycine benzyl ester, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

benzyl 2-formamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACVKTXMGNARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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